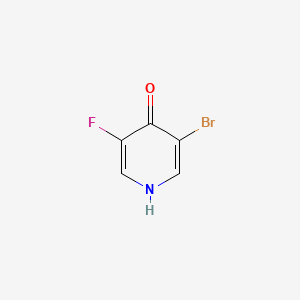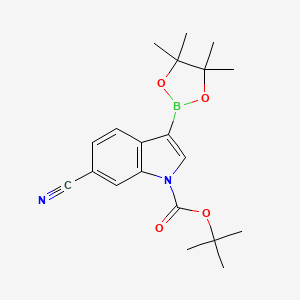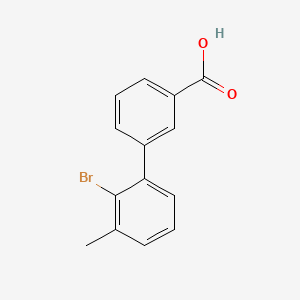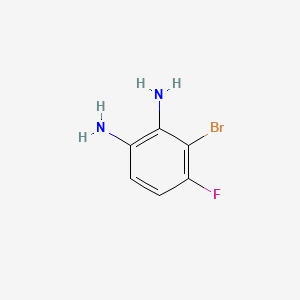![molecular formula C6H4FN3 B577522 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1211587-23-3](/img/structure/B577522.png)
5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrimidine and pyrrole ring system, with a fluorine atom at the 5-position. The unique structure of this compound imparts it with various biological activities, making it a valuable scaffold for drug development, particularly as kinase inhibitors and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine typically involves the electrophilic fluorination of a 4-substituted pyrrolo[2,3-d]pyrimidine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction proceeds through the formation of an intermediate, which is then fluorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, particularly at the fluorine-substituted position.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: Suzuki and Sonogashira coupling reactions are used to introduce various substituents onto the pyrimidine ring
Common Reagents and Conditions
Electrophilic Substitution: Reagents like Selectfluor or NFSI.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) or potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying biological pathways and enzyme functions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidine: Lacks the fluorine atom but shares a similar core structure.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a chlorine atom instead of fluorine.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with different biological activities.
Uniqueness
The presence of the fluorine atom at the 5-position in 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine enhances its binding affinity to target proteins and improves its pharmacokinetic properties. This makes it more effective as a therapeutic agent compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGKUJNLZWUTHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B577447.png)







